molecular formula C21H33N3O2 B2874461 2-({1-[(1-Hydroxycyclohexyl)methyl]piperidin-4-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one CAS No. 2189434-31-7

2-({1-[(1-Hydroxycyclohexyl)methyl]piperidin-4-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one

Cat. No.: B2874461
CAS No.: 2189434-31-7
M. Wt: 359.514
InChI Key: RZBZZFXZRYNILV-UHFFFAOYSA-N
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Description

2-({1-[(1-Hydroxycyclohexyl)methyl]piperidin-4-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a piperidine ring, a cyclohexyl group, and a cinnolinone core, making it an interesting subject for research in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-[(1-Hydroxycyclohexyl)methyl]piperidin-4-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one typically involves multiple steps, starting from commercially available precursors. The process may include:

    Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate amine and aldehyde or ketone precursors.

    Introduction of the cyclohexyl group: This step often involves the use of Grignard reagents or other organometallic compounds to introduce the hydroxycyclohexyl moiety.

    Construction of the cinnolinone core: This can be synthesized through a series of condensation and cyclization reactions, often involving hydrazine derivatives and diketones.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-({1-[(1-Hydroxycyclohexyl)methyl]piperidin-4-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

    Substitution: The piperidine and cyclohexyl groups can be modified through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction could produce various alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, 2-({1-[(1-Hydroxycyclohexyl)methyl]piperidin-4-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. Its structure suggests it may interact with various biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-({1-[(1-Hydroxycyclohexyl)methyl]piperidin-4-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one likely involves interaction with specific molecular targets, such as enzymes or receptors. The piperidine and cinnolinone moieties may play key roles in binding to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-({1-[(1-Hydroxycyclohexyl)methyl]piperidin-4-yl}methyl)-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one
  • 2-({1-[(1-Hydroxycyclohexyl)methyl]piperidin-4-yl}methyl)-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one

Uniqueness

Compared to similar compounds, 2-({1-[(1-Hydroxycyclohexyl)methyl]piperidin-4-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one stands out due to its unique combination of structural features. The presence of both a hydroxycyclohexyl group and a cinnolinone core provides distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

2-[[1-[(1-hydroxycyclohexyl)methyl]piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H33N3O2/c25-20-14-18-6-2-3-7-19(18)22-24(20)15-17-8-12-23(13-9-17)16-21(26)10-4-1-5-11-21/h14,17,26H,1-13,15-16H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZBZZFXZRYNILV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CN2CCC(CC2)CN3C(=O)C=C4CCCCC4=N3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H33N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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